Maltodextrin

Descripción general

Descripción

Maltodextrin is a polysaccharide that is commonly used as a food additive. It is produced from starch by partial hydrolysis and is usually found as a white hygroscopic spray-dried powder. This compound is easily digestible, being absorbed as rapidly as glucose, and might be either moderately sweet or almost flavorless. It is used in a variety of food products, including soft drinks and candy, and as a thickener or filler in other processed foods .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Maltodextrin is produced by the hydrolysis of starch. The process involves breaking down the starch into smaller polysaccharide fragments using acids or enzymes. The degree of hydrolysis is measured by the dextrose equivalent (DE), which indicates the amount of reducing sugars present. The higher the DE, the shorter the glucose chains.

Industrial Production Methods:

Starch Gelatinization: Starch is mixed with water and heated to break down the intermolecular bonds of starch molecules, allowing the hydrogen bonding sites to engage more water.

Hydrolysis: The gelatinized starch is then subjected to hydrolysis using acids or enzymes such as alpha-amylase. This process breaks down the starch into this compound.

Purification: The hydrolyzed product is filtered and purified to remove any impurities.

Spray Drying: The purified this compound solution is then spray-dried to produce a fine powder.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of oxidizing agents like hydrogen peroxide.

Reduction: Although less common, this compound can be reduced to form polyols under specific conditions.

Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, often to modify its properties for specific applications.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, often catalyzed by metal ions such as copper(II) ions.

Reducing Agents: Sodium borohydride or other hydride donors.

Substituting Agents: Various chemical reagents depending on the desired substitution, such as acetic anhydride for acetylation.

Major Products:

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Reduction Products: Polyols.

Substitution Products: Modified maltodextrins with altered functional properties.

Aplicaciones Científicas De Investigación

Maltodextrin in Food Products

This compound is widely used in the food industry for its functional properties. Its applications include:

- Bulking Agent : Due to its low bulk density and neutral taste, this compound serves as an inexpensive filler in processed foods.

- Texture Improvement : It enhances the texture of products like beer and ice cream, replacing sugar or fat without altering flavor profiles .

- Stabilizer and Thickener : this compound stabilizes emulsions and improves the viscosity of sauces, soups, and dressings .

- Encapsulating Agent : It protects sensitive ingredients such as vitamins and essential oils from degradation during processing and storage .

Functional Properties Table

| Functionality | Description |

|---|---|

| Bulking Agent | Adds volume without significant sweetness |

| Stabilizer | Maintains emulsion stability in food products |

| Thickener | Increases viscosity in sauces and dressings |

| Encapsulant | Protects active ingredients from environmental factors |

| Flavor Enhancer | Enhances taste perception without overpowering flavors |

| Cryoprotectant | Protects food components during freezing processes |

Product Examples

This compound is found in various food categories:

| Type | Examples |

|---|---|

| Infant Formulations | Baby food, milk replacements |

| Brewing | Beer |

| Convenience Food | Breakfast cereals, instant meals |

| Savory | Mayonnaise, sauces, soups |

| Beverages | Powdered drinks, sports drinks |

| Dairy | Yogurt drinks, ice cream |

Pharmaceutical Applications

In the pharmaceutical industry, this compound plays critical roles:

- Carrier for Drug Delivery : this compound is utilized in proniosomes, which are novel drug delivery systems that stabilize drugs for sustained release .

- Microencapsulation : It encapsulates sensitive nutraceuticals to enhance their stability and bioavailability .

- Diluents in Tablets : Its non-sweet nature makes it ideal for use as a diluent in tablet formulations .

Case Study: Drug Delivery Systems

A study highlighted the use of this compound as a carrier in proniosomes. The encapsulation process demonstrated improved entrapment efficiency for active pharmaceutical ingredients compared to traditional carriers. This method allows for targeted drug release while minimizing side effects .

Health Implications and Regulatory Aspects

While this compound offers numerous benefits, recent studies have raised concerns regarding its impact on health:

- Gut Health : Research indicates that this compound consumption may exacerbate intestinal inflammation in certain populations, suggesting a potential risk factor for inflammatory bowel diseases .

- Regulatory Considerations : Given these findings, there is a call for more comprehensive testing of food additives like this compound to assess their long-term health impacts .

Mecanismo De Acción

Maltodextrin exerts its effects primarily through its role as a carbohydrate source. It is rapidly hydrolyzed by enzymes in the digestive system to release glucose, which is then absorbed into the bloodstream. This rapid release of glucose provides a quick source of energy. In the context of its use as a food additive, this compound acts as a thickener, stabilizer, and carrier for other ingredients .

Molecular Targets and Pathways:

Digestive Enzymes: this compound is broken down by amylase enzymes in the saliva and pancreas.

Glucose Transporters: The resulting glucose is absorbed by glucose transporters in the intestinal lining.

Comparación Con Compuestos Similares

Maltodextrin is often compared with other polysaccharides such as:

Dextrin: Similar to this compound but typically has a higher degree of polymerization and is less sweet.

Corn Syrup Solids: These have a higher dextrose equivalent than this compound, making them sweeter and more soluble.

Cyclodextrin: A cyclic oligosaccharide with different functional properties, often used for encapsulating molecules due to its unique structure .

Uniqueness: this compound’s unique properties, such as its variable dextrose equivalent and its ability to act as a thickener, stabilizer, and carrier, make it highly versatile in various applications. Its rapid digestibility and ability to provide quick energy distinguish it from other polysaccharides .

Actividad Biológica

Maltodextrin is a polysaccharide commonly used in food products as a thickener, filler, or preservative. Its biological activity has garnered attention in recent years due to its implications for gut health, metabolism, and microbiota interactions. This article explores the biological effects of this compound, supported by various studies and research findings.

Chemical Composition and Metabolism

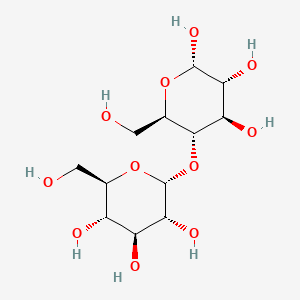

This compound consists of D-glucose units linked primarily by alpha-1,4 glycosidic bonds. It is produced through the hydrolysis of starch, resulting in a white powder that is soluble in water. The digestion of this compound begins in the small intestine where pancreatic amylase breaks it down into maltose, which can then be further hydrolyzed into glucose for absorption into the bloodstream .

Impact on Gut Health

Intestinal Inflammation

Recent studies have indicated that this compound may have detrimental effects on gut health. For instance, research by Laudisi et al. demonstrated that this compound exacerbates intestinal inflammation in murine models of colitis in a dose-dependent manner. The mechanism involves the activation of endoplasmic reticulum stress and subsequent depletion of the protective mucus layer in the intestines .

Microbiota Alterations

While some studies suggest that this compound does not significantly alter the overall composition of gut microbiota, it has been shown to favor the growth of specific bacteria such as Escherichia coli, which can lead to microbial dysbiosis and increased intestinal permeability . This dysbiosis is associated with inflammatory responses and metabolic disorders.

Case Studies and Research Findings

- This compound and Colitis

- This compound as a Placebo

- Oxidative Stress Protection

Summary of Biological Activities

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-ASMJPISFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196313 | |

| Record name | alpha-Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Starch, soluble | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltodextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4 | |

| Record name | α-Maltose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4482-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Maltose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004482751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Starch, soluble | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amylodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maltodextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylodextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-MALTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15SUG9AD26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltodextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Maltodextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and weight of maltodextrin?

A1: this compound, being a mixture of glucose polymers, doesn't have a fixed molecular formula or weight. Its composition can vary depending on the source starch and degree of hydrolysis, expressed as Dextrose Equivalent (DE). Generally, it's represented as [(C6H10O5)nH2O], where 'n' represents the number of glucose units. []

Q2: How does the Dextrose Equivalent (DE) value relate to the properties of this compound?

A2: DE reflects the degree of hydrolysis of starch, influencing this compound's sweetness, viscosity, and molecular weight. Higher DE signifies shorter chains, increased sweetness, and lower viscosity. For instance, a DE 4-7 this compound exhibits higher viscosity than a DE 16.5-19.5 this compound. []

Q3: Are there specific spectroscopic techniques used to analyze this compound?

A3: While spectroscopic data is not extensively discussed in the provided papers, High-Performance Liquid Chromatography (HPLC) is a common technique to analyze the chain length distribution of this compound, revealing the presence of glucose, maltose, oligosaccharides, and dextrins. []

Q4: How does this compound influence the stability of encapsulated compounds?

A4: this compound acts as an effective wall material in encapsulation, protecting sensitive compounds. For example, adding this compound to spray-dried liposomes prevents breakdown during drying and rehydration. [] Similarly, it enhances the storage stability of dried fruit foams by preserving anthocyanins, ascorbic acid, color, and texture. []

Q5: Does the molecular weight of this compound affect its protective ability in encapsulation?

A5: Yes, the molecular weight, reflected in the DE value, influences the pore size of the this compound matrix, impacting oxygen diffusion and oxidation rates. For example, maltodextrins with added mono and disaccharides, resulting in a DE of 25, showed improved encapsulation of β-carotene compared to single maltodextrins with the same DE. []

Q6: How does this compound affect the physical properties of food products?

A6: this compound can modify the texture and mouthfeel of food products. For instance, substituting wheat flour with this compound in ‘Bahulu’ cake resulted in decreased specific volume and increased hardness, springiness, gumminess, and chewiness. []

Q7: How is this compound utilized in the food industry?

A7: this compound finds widespread use in the food industry as a bulking agent, thickener, sweetener, and carrier for flavors and colors. Its ability to improve texture, enhance shelf life, and provide a smooth mouthfeel makes it a versatile food ingredient. [, ]

Q8: Does this compound have any applications outside the food industry?

A8: While primarily used in food, this compound's properties make it suitable for other applications. It can be used as a binder in ceramic processing, enhancing the properties of aqueous alumina suspensions. []

Q9: Are there any reported effects of this compound on athletic performance?

A9: Research suggests that this compound supplementation might enhance athletic performance. For instance, this compound intake before a simulated mountain biking competition led to reduced completion times. In laboratory settings, it increased power output at the ventilatory threshold. []

Q10: Is this compound generally considered safe for consumption?

A10: this compound is generally recognized as safe (GRAS) by the FDA for use in food. Studies on the safety of a this compound-containing beverage showed no adverse effects even with long-term or excessive intake. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.